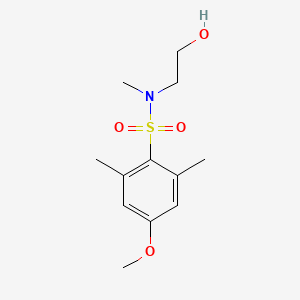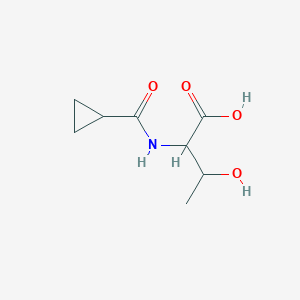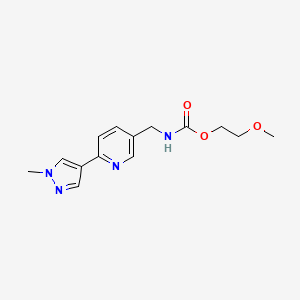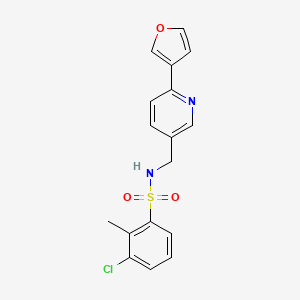
N-(2-Hidroxietil)-4-metoxi-N,2,6-trimetilbencenosulfonamida
Descripción general
Descripción
Compounds with the N-(2-Hydroxyethyl) structure are often used in the synthesis of various pharmaceuticals and industrial chemicals . They can serve as intermediates in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethanolamine . For example, biogenic acids can be reacted with ethanolamine and hydrogen using small amounts of water as a solvent along with solid catalysts .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, they can be used in the capture of CO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For instance, N-(2-Hydroxyethyl)-piperazine (HEPZ) has good mutual solubility in aqueous solution, a low melting point, and a high boiling point .Aplicaciones Científicas De Investigación
Captura de Carbono
El compuesto se utiliza en el lavado con aminas, una técnica para capturar CO2. La diamina cíclica N-(2-Hidroxietil)-piperazina (HEPZ), un derivado de la piperazina, tiene buena solubilidad mutua en solución acuosa, un bajo punto de fusión y un alto punto de ebullición. Tiene el potencial de reemplazar a PZ como activador añadido en el sistema de amina mixta para capturar CO2 .
Modelado Termodinámico
El compuesto se utiliza en el modelado termodinámico para la solubilidad de CO2 en el sistema N-(2-Hidroxietil) Piperazina + Agua. Los datos de VLE para HEPZ-H2O se obtuvieron utilizando un hervidor de doble circulación gas-líquido a una presión de 30-100 kPa, y el modelo termodinámico para el sistema HEPZ-H2O-CO2 se construyó en Aspen Plus basándose en el modelo de actividad ENRTL (no aleatorio de dos líquidos electrolíticos) .
Síntesis de Compuestos Heterocíclicos
Con su estructura única que consiste en un anillo de benceno que lleva un grupo metilo y un grupo hidroxietil unido al átomo de nitrógeno, el N-Metil-N-(2-hidroxietil)-4-aminobenzaldehído encuentra amplias aplicaciones en la investigación científica. Como reactivo, el N-Metil-N-(2-hidroxietil)-4-aminobenzaldehído desempeña un papel en la síntesis de compuestos heterocíclicos .
Cultivo de Tejidos
El compuesto tiene aplicaciones en el cultivo de tejidos. Se utiliza en el proceso de crecimiento de células en un entorno controlado fuera de su entorno natural .
Fosforilación y Fotofosforilación
El compuesto se utiliza en los procesos de fosforilación y fotofosforilación. Estos son procesos clave en el metabolismo energético celular .
Microscopía Electrónica de Transmisión Fijadora
El compuesto se utiliza en la microscopía electrónica de transmisión fijadora. Esta es una técnica que se utiliza para observar los detalles finos de la estructura celular .
Síntesis de Proteínas
El compuesto se utiliza en la síntesis de proteínas. Este es el proceso mediante el cual las células producen nuevas proteínas .
Prevención de la Unión a Materiales No Receptores
El compuesto se utiliza para prevenir la unión a materiales no receptores. Esto es importante en varios estudios bioquímicos y farmacológicos .
Mecanismo De Acción
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Starbld0049210 are not well-studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future pharmacokinetic studies will be crucial in understanding these properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-11(17-4)8-10(2)12(9)18(15,16)13(3)5-6-14/h7-8,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYJLNYSZBAZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCO)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)
![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)




![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)


